Home > Products > Screening Compounds P17390 > 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide -

2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-3720831
CAS Number:
Molecular Formula: C15H10BrClF3NO2
Molecular Weight: 408.60 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CHMFL-KIT-8140

  • Compound Description: CHMFL-KIT-8140 is a c-KIT kinase inhibitor developed as a potential therapeutic agent for gastrointestinal stromal tumors (GIST). []
  • Relevance: While the specific structure of CHMFL-KIT-8140 is not provided in the paper, it serves as the starting point for the development of CHMFL-KIT-64, highlighting its close structural similarity to the target compound, 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide. Both compounds likely share a core structure and are designed to interact with the c-KIT kinase. []

CHMFL-KIT-64 (Compound 18)

  • Compound Description: CHMFL-KIT-64 (also referred to as Compound 18 in the study) is a potent c-KIT kinase inhibitor with improved bioavailability compared to CHMFL-KIT-8140. It shows promising activity against a broad spectrum of c-KIT mutants, including those resistant to other drugs. This compound exhibits single-digit nanomolar potency in biochemical assays and demonstrates good in vivo antitumor efficacy in various mouse models. []
  • Relevance: CHMFL-KIT-64 is designed through a "type II kinase inhibitor binding element hybrid design approach" based on CHMFL-KIT-8140. [] This suggests that CHMFL-KIT-64 retains key structural features of the target compound, 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, while incorporating modifications to improve its drug-like properties.

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB)

  • Compound Description: CTB is identified as a good activator of the p300 histone acetyltransferase (HAT) enzyme. Molecular docking and dynamics simulations suggest that CTB interacts strongly with key residues in the p300 active site, particularly Tyr1467 and Trp1436. This interaction is thought to contribute to its ability to activate p300 and promote acetylation processes. []
  • Relevance: CTB shares the 4-chloro-3-(trifluoromethyl)phenyl moiety with the target compound, 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide. This structural similarity suggests potential overlap in their binding modes and interactions with biological targets, despite belonging to different chemical classes. []
  • Compound Description: CTPB is another activator of the p300 HAT enzyme, though less potent than CTB. Despite having a higher docking score compared to CTB, it demonstrates weaker interactions with key catalytic site residues in molecular dynamics simulations. []
  • Relevance: CTPB is structurally analogous to CTB but includes an additional pentadecyl chain. This highlights the importance of the shared 4-chloro-3-(trifluoromethyl)phenyl moiety, also present in the target compound, 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, for p300 HAT enzyme activation. []

Sorafenib (4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide)

  • Compound Description: Sorafenib is an approved drug used for the treatment of hepatocellular carcinoma and renal cell carcinoma. It acts as a selective protein kinase inhibitor. []
  • Relevance: Sorafenib, similar to the target compound 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, contains the 4-chloro-3-(trifluoromethyl)phenyl group. The presence of this common pharmacophore suggests that both compounds may share similar binding properties to certain protein kinases. []

4-[4-({[4-chloro-3-(trifluoromethyl)phenyl)]carbamoyl}amino)-3-fluorophenoxy]-n-methylpyridine-2-carboxamide

  • Compound Description: This compound is a structural analog of Sorafenib, investigated for its potential in treating hyperproliferative diseases, particularly solid tumors. [, , , , , , , , ]
  • Relevance: Both this compound and the target compound, 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, belong to the diaryl urea class, sharing the 4-chloro-3-(trifluoromethyl)phenylurea moiety. This shared structural element strongly suggests commonalities in their binding interactions with target proteins and potential for similar biological activities. [, , , , , , , , ]

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

  • Compound Description: This compound is identified as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. It shows potential as a medicament for treating VEGFR-2-mediated diseases. []
  • Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenylurea substructure with 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide. This similarity suggests a potential overlap in their binding modes to kinase targets, particularly those involving the 4-chloro-3-(trifluoromethyl)phenylurea moiety. []

Properties

Product Name

2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C15H10BrClF3NO2

Molecular Weight

408.60 g/mol

InChI

InChI=1S/C15H10BrClF3NO2/c16-9-2-1-3-11(6-9)23-8-14(22)21-10-4-5-13(17)12(7-10)15(18,19)20/h1-7H,8H2,(H,21,22)

InChI Key

BCUHJOMFOLIJKO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.